molecular formula C12H7N3O4S B1270508 2-(5-Methyl-1,3,4-thiadiazol-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 384795-95-3

2-(5-Methyl-1,3,4-thiadiazol-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No. B1270508
M. Wt: 289.27 g/mol
InChI Key: YTEWAJRAZAWJGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(5-Methyl-1,3,4-thiadiazol-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multistep chemical reactions, starting from basic heterocyclic frameworks and incorporating various functional groups through reactions like cyclocondensation, acylation, and substitution. For instance, a series of novel compounds with anti-inflammatory activity were synthesized by cyclocondensation of N-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide with mercapto succinic acid, using anhydrous zinc chloride as a catalyst in a microwave reactor (Nikalje, Hirani, & Nawle, 2015).

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, including 1,3,4-thiadiazole derivatives, are central to medicinal chemistry due to their extensive pharmacological activities. These compounds, owing to the presence of toxophoric N2C2S moiety, exhibit a range of biological activities such as anti-inflammatory, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. The versatility of these compounds is further enhanced by their ability to form hybrid molecules through the combination of different moieties, leading to compounds with novel biological profiles (Mishra et al., 2015).

Quinazolinone Derivatives and Biological Activities

Quinazolinone derivatives, including those with 1,3,4-thiadiazole groups, have shown significant biological activities. These compounds are synthesized by introducing bioactive moieties to the quinazolinone nucleus, creating potential medicinal agents. The derivatives exhibit antibacterial activity against various strains, highlighting their potential as lead compounds in drug discovery against antibiotic resistance (Tiwary et al., 2016).

Antioxidant and Anti-inflammatory Agents

Benzofused thiazole derivatives have been investigated for their in vitro antioxidant and anti-inflammatory activities. These studies aim to develop alternative agents for treating oxidative stress and inflammation-related conditions. The research indicates that certain benzofused thiazole compounds exhibit distinct anti-inflammatory activity and potential antioxidant action, suggesting their utility as templates for new anti-inflammatory agents (Raut et al., 2020).

Synthetic Utilities and Biological Significance

The synthetic methodologies and biological significance of 1,3,4-thiadiazolines and related compounds have been extensively reviewed. These heterocyclic compounds are synthesized primarily through cyclization reactions of thiosemicarbazone, with significant emphasis on their pharmaceutical relevance, including activity against various fungal and bacterial strains. This underscores the importance of these compounds in the development of new therapeutic agents (Yusuf & Jain, 2014).

Future Directions

The 1,3,4-thiadiazole nucleus and its derivatives have been the subject of extensive research due to their broad types of biological activity . Future research may focus on the synthesis of new derivatives and the exploration of their potential applications in medicinal, agricultural, and materials chemistry .

properties

IUPAC Name

2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-dioxoisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O4S/c1-5-13-14-12(20-5)15-9(16)7-3-2-6(11(18)19)4-8(7)10(15)17/h2-4H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEWAJRAZAWJGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355608
Record name 2-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1,3-DIOXOISOINDOLINE-5-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methyl-1,3,4-thiadiazol-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid

CAS RN

384795-95-3
Record name 2-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1,3-DIOXOISOINDOLINE-5-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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